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Introduction
JB300 is a potent and selective, cell-permeable small molecule inhibitor of the histone

acetyltransferase (HAT) p300 (also known as KAT3B). The p300 protein is a critical

transcriptional co-activator that plays a central role in a multitude of cellular processes,

including cell growth, differentiation, and proliferation, through the acetylation of histone and

non-histone proteins.[1] Dysregulation of p300 activity has been implicated in the pathology of

various diseases, most notably in cancer, where it supports cancer cell survival and sustained

proliferation.[2][3] This makes p300 a compelling therapeutic target for anticancer drug

discovery.[2][3][4]

This application note provides a comprehensive overview of the use of JB300 in high-

throughput screening (HTS) campaigns to identify and characterize novel p300 inhibitors. We

present detailed protocols for both biochemical and cell-based assays, along with

representative data and workflows for a typical HTS campaign.

Mechanism of Action of p300 and the Role of JB300
The p300 enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino

group of lysine residues on histone tails and other substrate proteins.[5][6] This acetylation

neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure, which

in turn facilitates gene transcription.[1][6] p300 is a large, multi-domain protein that acts as a

scaffold, interacting with numerous transcription factors to regulate gene expression.[1][7] Key
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signaling pathways influenced by p300 include those governing cell cycle progression, DNA

repair, and apoptosis.

JB300 is a competitive inhibitor that targets the active site of the p300 catalytic domain,

preventing the binding of its substrates and subsequent acetylation. By inhibiting p300, JB300
can modulate the expression of genes involved in cancer cell proliferation and survival, making

it a valuable tool for cancer research and a promising candidate for therapeutic development.

Signaling Pathway
The following diagram illustrates the central role of p300 in gene transcription and the inhibitory

effect of JB300.
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Caption: p300 signaling pathway and point of inhibition by JB300.

High-Throughput Screening Workflow
A typical HTS campaign to identify novel p300 inhibitors using JB300 as a reference compound

would follow the workflow depicted below.
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Caption: High-throughput screening workflow for p300 inhibitors.
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Quantitative Data
The inhibitory activity of JB300 was characterized in both biochemical and cell-based assays.

The data presented below are representative of a typical p300 inhibitor.

Assay Type Description Readout
JB300 IC₅₀
(µM)

Reference
Compound
(L002) IC₅₀
(µM)

Biochemical

Assay

In vitro HAT

assay with

recombinant

p300 catalytic

domain, histone

H3 peptide, and

acetyl-CoA.[4]

Fluorescence/Lu

minescence
0.85 1.98[2]

Cell-Based

Assay

Cytotoxicity

assay in MDA-

MB-468 triple-

negative breast

cancer cells after

72h treatment.

Cell Viability

(MTT)
2.5 ~5

Target

Engagement

Assay

Measurement of

histone H3 lysine

27 acetylation

(H3K27ac) levels

in HEK293T cells

via Western Blot.

[8]

Chemiluminesce

nce
1.2 Not Reported

Experimental Protocols
Protocol 1: Biochemical p300 HAT Activity Assay
(Fluorometric)
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This assay quantifies the enzymatic activity of p300 by measuring the production of Coenzyme

A (CoA) as a byproduct of the acetyl-transfer reaction.

Materials:

Recombinant human p300 (catalytic domain)

Histone H3 (1-21) peptide substrate

Acetyl-CoA

JB300 and other test compounds

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

CoA detection reagent (e.g., Thiol-reactive fluorescent probe)

384-well, low-volume, black plates

Plate reader with fluorescence detection capabilities

Procedure:

Compound Plating: Prepare serial dilutions of JB300 and test compounds in DMSO. Using

an automated liquid handler, dispense 100 nL of each compound solution into the wells of a

384-well plate. Include wells with DMSO only (negative control) and a known p300 inhibitor

like L002 or C646 (positive control).

Enzyme Preparation: Dilute the recombinant p300 enzyme to the desired concentration (e.g.,

2-5 nM) in cold Assay Buffer.

Substrate Mix Preparation: Prepare a 2X substrate mix containing Histone H3 peptide (e.g.,

20 µM) and Acetyl-CoA (e.g., 10 µM) in Assay Buffer.

Enzyme Addition: Add 5 µL of the diluted p300 enzyme solution to each well of the

compound plate and incubate for 15 minutes at room temperature to allow for compound

binding.
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Reaction Initiation: Add 5 µL of the 2X substrate mix to each well to start the reaction.

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

Reaction Termination and Detection: Add 10 µL of the CoA detection reagent to each well.

This will stop the enzymatic reaction and initiate the development of the fluorescent signal.

Signal Reading: Incubate the plate for 15 minutes at room temperature, protected from light.

Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 390/460 nm).

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the DMSO and positive controls. Plot the data and determine the IC₅₀ value using a non-

linear regression model.

Protocol 2: Cell-Based Histone Acetylation Assay
(Western Blot)
This protocol assesses the ability of JB300 to inhibit p300 activity within a cellular context by

measuring the levels of a specific histone acetylation mark, H3K27ac.[8]

Materials:

HEK293T or a relevant cancer cell line (e.g., MDA-MB-468)

Cell culture medium (e.g., DMEM with 10% FBS)

JB300 and other test compounds

RIPA Lysis Buffer with protease and phosphatase inhibitors

Primary antibodies: anti-H3K27ac and anti-total Histone H3

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Protein electrophoresis and blotting equipment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15621501?utm_src=pdf-body
https://openlabnotebooks.org/p300-cbp-cellular-assay/
https://www.benchchem.com/product/b15621501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemiluminescence imager

Procedure:

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at

the time of harvest. Allow cells to adhere overnight.

Compound Treatment: Treat the cells with varying concentrations of JB300 (e.g., 0.1, 0.5, 1,

5, 10 µM) for 24 hours. Include a DMSO-treated control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with 100 µL of

ice-cold RIPA buffer.

Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at

14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein

concentration using a BCA assay.

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli

sample buffer and boil at 95°C for 5 minutes.

SDS-PAGE and Western Blot: Load 20 µg of protein per lane on an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against H3K27ac (e.g., 1:1000 dilution)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at

room temperature.

Wash the membrane three times with TBST.
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Detection: Apply the ECL substrate and visualize the protein bands using a

chemiluminescence imager.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total

Histone H3 as a loading control.

Data Analysis: Perform densitometric analysis of the H3K27ac bands and normalize them to

the corresponding total Histone H3 bands. Calculate the reduction in H3K27ac levels relative

to the DMSO control.

Conclusion
JB300 serves as a powerful tool for studying the biological functions of p300 and as a

reference compound in HTS campaigns for the discovery of novel p300 inhibitors. The

protocols outlined in this application note provide robust and reproducible methods for

screening and characterizing compounds targeting p300, facilitating the development of new

therapeutics for cancer and other diseases driven by p300 dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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